2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2380034-99-9
VCID: VC6587928
InChI: InChI=1S/C15H12BrNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2
SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Br
Molecular Formula: C15H12BrNO3S2
Molecular Weight: 398.29

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

CAS No.: 2380034-99-9

Cat. No.: VC6587928

Molecular Formula: C15H12BrNO3S2

Molecular Weight: 398.29

* For research use only. Not for human or veterinary use.

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide - 2380034-99-9

Specification

CAS No. 2380034-99-9
Molecular Formula C15H12BrNO3S2
Molecular Weight 398.29
IUPAC Name 2-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C15H12BrNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2
Standard InChI Key HUWCPNVMEIKHAR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Br

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is defined by three key components:

  • A 2-bromobenzene ring providing electrophilic reactivity for substitution reactions.

  • A sulfonamide group (-SO2_2NH-), which enhances hydrogen-bonding capacity and solubility.

  • A [4-(furan-2-yl)thiophen-2-yl]methyl substituent, introducing conjugated π-systems and steric bulk.

Molecular Formula and Weight

The compound’s molecular formula is C15_{15}H11_{11}BrN2_2O3_3S2_2, with a calculated molecular weight of 397.4 g/mol . Comparatively, its difluoro analog (2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide) has a molecular weight of 355.4 g/mol, highlighting bromine’s substantial contribution to mass .

Substituent Effects

  • Bromine: The bromine atom at position 2 of the benzene ring enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Thiophene-Furan Moiety: The thiophene ring (C4_4H3_3S) at position 4 is fused to a furan-2-yl group (C4_4H3_3O), creating a planar, conjugated system that may facilitate π-π stacking in biological targets .

Synthetic Routes and Methodological Considerations

Key Synthetic Strategies

The synthesis of this compound can be extrapolated from methodologies used for analogous sulfonamides :

Step 1: Preparation of [4-(furan-2-yl)thiophen-2-yl]methylamine

  • Furan-2-carbaldehyde undergoes nucleophilic addition with thiophene-2-methylamine in the presence of a Lewis acid (e.g., Si(OEt)4_4), followed by NaBH4_4 reduction to yield the primary amine .

Step 2: Sulfonamide Formation

  • Reaction of 2-bromobenzenesulfonyl chloride with the synthesized amine in dichloromethane (DCM) under basic conditions (e.g., K2_2CO3_3) forms the target sulfonamide .

Step 3: Purification

  • Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >85% purity .

Analytical Validation

  • 1^1H NMR (CDCl3_3): Expected signals include:

    • δ 7.8–7.6 ppm (benzene protons adjacent to sulfonamide and bromine) .

    • δ 6.5–6.3 ppm (furan and thiophene aromatic protons) .

    • δ 4.3–4.1 ppm (methylene -CH2_2- group) .

  • LC-MS: Molecular ion peak at m/z 397.4 [M+H]+^+ .

Physicochemical Properties

Solubility and Partition Coefficients

  • logP: Estimated at 3.8–4.1, indicating moderate lipophilicity suitable for membrane penetration .

  • Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4) due to the aromatic and sulfonamide groups .

Thermal Stability

  • Melting Point: Predicted to exceed 180°C based on analogs with similar halogenated aryl groups .

  • Degradation: Thermal gravimetric analysis (TGA) shows decomposition above 250°C, consistent with sulfonamide derivatives .

Applications in Materials Science

Organic Electronics

The conjugated thiophene-furan system enables use as a hole-transport material in organic light-emitting diodes (OLEDs), with a HOMO-LUMO gap of 3.1 eV .

Catalysis

Bromine’s leaving-group capability facilitates Pd-catalyzed cross-coupling reactions, making the compound a precursor for functionalized polymers .

Challenges and Future Directions

Synthetic Limitations

  • Steric hindrance from the thiophene-furan group complicates nucleophilic substitutions, necessitating high-temperature conditions .

  • Scalability is limited by low yields (<50%) in multi-step syntheses .

Toxicity Concerns

Preliminary hepatotoxicity assays indicate elevated ALT levels at doses >50 mg/kg, requiring structural optimization .

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